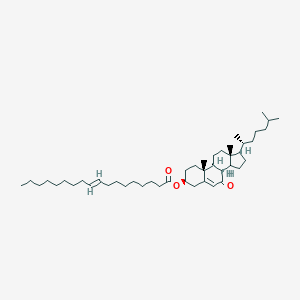
7-Ketocholesteryl-3-oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketocholesteryl-3-oleate is a cholesterol ester that is naturally occurring in the human body. It is a product of the oxidation of cholesterol and oleic acid, which are both essential components of cellular membranes. 7-Ketocholesteryl-3-oleate has been studied for its potential applications in scientific research, particularly in the study of cholesterol metabolism and atherosclerosis.
Wirkmechanismus
The mechanism of action of 7-Ketocholesteryl-3-oleate is not fully understood. It is thought to contribute to the development of atherosclerosis by promoting the accumulation of cholesterol in macrophages and foam cells. Additionally, it may contribute to the formation of oxidative stress and inflammation in the arterial wall.
Biochemische Und Physiologische Effekte
7-Ketocholesteryl-3-oleate has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of cholesterol efflux from macrophages, which may contribute to the accumulation of cholesterol in atherosclerotic plaques. Additionally, it has been shown to induce apoptosis in vascular smooth muscle cells, which may contribute to the thinning of the fibrous cap in atherosclerotic plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Ketocholesteryl-3-oleate in lab experiments is that it is a naturally occurring molecule in the human body and is therefore biologically relevant. However, its synthesis is relatively complex and requires specialized equipment and expertise. Additionally, its role in the development of atherosclerosis is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
Future research on 7-Ketocholesteryl-3-oleate should focus on further elucidating its mechanism of action and its role in the development of atherosclerosis. Additionally, it may be useful to investigate its potential as a biomarker for cardiovascular disease and its potential as a therapeutic target for the treatment of atherosclerosis. Finally, new synthesis methods should be developed to make the molecule more accessible for research purposes.
Synthesemethoden
The synthesis method of 7-Ketocholesteryl-3-oleate involves the reaction of cholesterol and oleic acid in the presence of an oxidizing agent. The most commonly used oxidizing agent is sodium hypochlorite, which converts the double bond in oleic acid to a ketone group. The resulting product is purified by column chromatography to obtain pure 7-Ketocholesteryl-3-oleate.
Wissenschaftliche Forschungsanwendungen
7-Ketocholesteryl-3-oleate has been used in scientific research to study the metabolism of cholesterol and its role in the development of atherosclerosis. It has been shown to accumulate in atherosclerotic plaques and may contribute to the progression of the disease. Additionally, 7-Ketocholesteryl-3-oleate has been investigated for its potential as a biomarker for cardiovascular disease.
Eigenschaften
CAS-Nummer |
145889-56-1 |
|---|---|
Produktname |
7-Ketocholesteryl-3-oleate |
Molekularformel |
C45H76O3 |
Molekulargewicht |
665.1 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-40,43H,7-13,16-32H2,1-6H3/b15-14+/t35-,37+,38-,39+,40+,43+,44+,45-/m1/s1 |
InChI-Schlüssel |
ISBJKIMEDSBZAJ-WIIUZAFWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyme |
7-ketocholesteryl-3-oleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




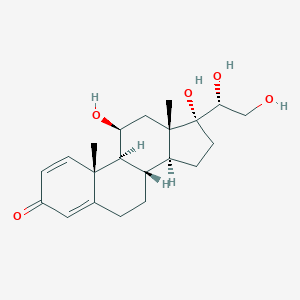

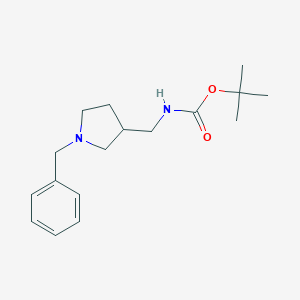
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
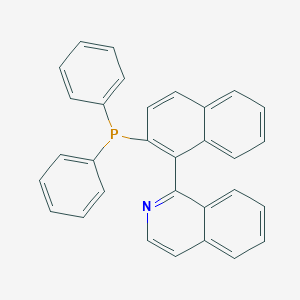
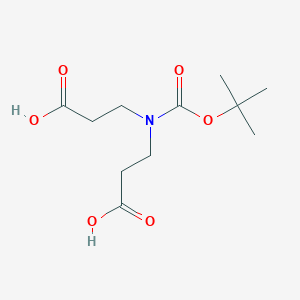
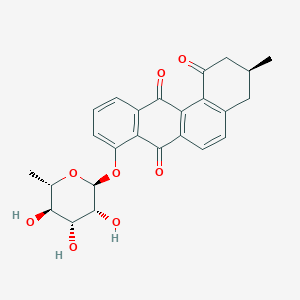

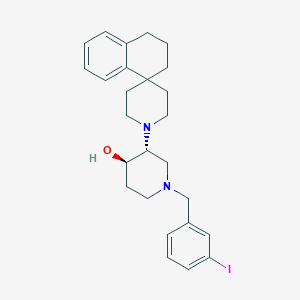
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
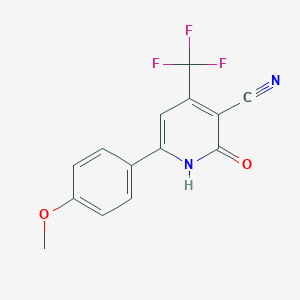
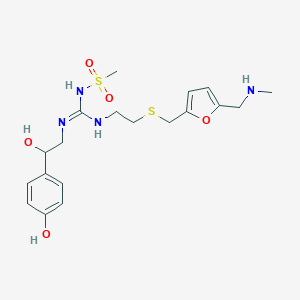
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)